6-Bromo-3-nitro-1H-indole
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Overview
Description
6-Bromo-3-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and have been identified in many important synthetic drug molecules . The compound this compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 3rd position on the indole ring . This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-nitro-1H-indole typically involves the bromination of 3-nitroindole. One common method includes the use of bromine in acetic acid as a solvent . The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution: Substituted indoles with various functional groups at the 6th position.
Reduction: 6-Bromo-3-amino-1H-indole.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
6-Bromo-3-nitro-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-nitro-1H-indole varies depending on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The bromine and nitro groups can interact with specific molecular targets, altering their activity and leading to various biological effects. The compound’s ability to undergo substitution and reduction reactions also allows it to form derivatives with different mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-nitro-1H-indole: Similar structure but with bromine and nitro groups swapped positions.
6-Bromo-1H-indole-2,3-dione: Contains a dione group instead of a nitro group.
1H-Indole-3-methanol, 6-bromo-: Contains a methanol group instead of a nitro group.
Uniqueness
6-Bromo-3-nitro-1H-indole is unique due to the specific positioning of the bromine and nitro groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
6-bromo-3-nitro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-6-7(3-5)10-4-8(6)11(12)13/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCHADXMKPNGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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